molecular formula C6H14Cl2N2O B1447055 4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride CAS No. 1638221-29-0

4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride

Cat. No. B1447055
M. Wt: 201.09 g/mol
InChI Key: MVQDOJLGSHZJHP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

  • Stereochemistry of Phenylpiracetam and Its Methyl Derivative : A review focused on the design, synthesis, and biological activity exploration of enantiomerically pure derivatives based on the pyrrolidinone pharmacophore, which are known for facilitating memory processes and attenuating cognitive function impairment. This research highlights the importance of stereochemistry in enhancing the pharmacological profile of pyrrolidinone derivatives (Veinberg et al., 2015).

Pyrrolidine in Drug Discovery

  • Versatile Scaffold for Novel Biologically Active Compounds : A comprehensive review on bioactive molecules with a pyrrolidine ring, including pyrrolidine-2-one derivatives, showcasing their significance in medicinal chemistry for treating human diseases. The review emphasizes the scaffold’s versatility due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage, which are critical for designing new pyrrolidine compounds with varied biological profiles (Li Petri et al., 2021).

Applications in Synthetic Organic Chemistry

  • Synthesis and Applications of 1,4-Dihydropyridines : Discusses the significant roles of nitrogen-containing heterocyclic compounds, like 1,4-dihydropyridines, derived from pyrrolidinone structures in synthetic organic chemistry and their biological applications. This review underlines the efficiency of atom economy reactions for the synthesis of bioactive compounds, which could offer insights into the synthetic versatility of pyrrolidinone derivatives (Sohal, 2021).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(aminomethyl)-1-methylpyrrolidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2ClH/c1-8-4-5(3-7)2-6(8)9;;/h5H,2-4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQDOJLGSHZJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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